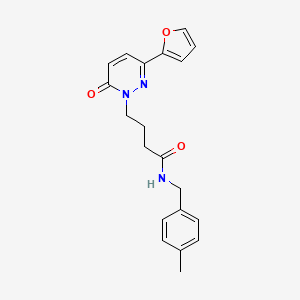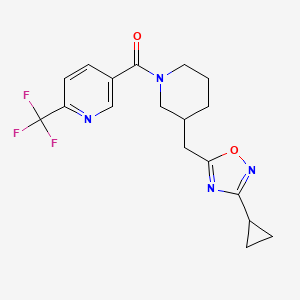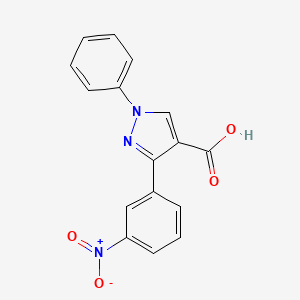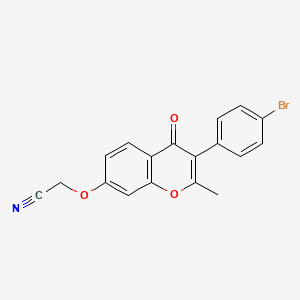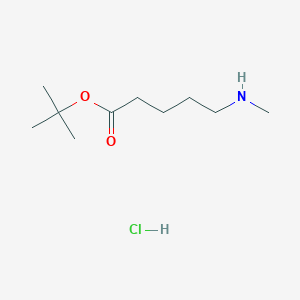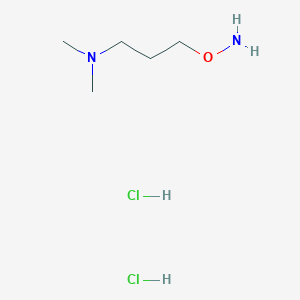
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride” likely contains an aminooxy functional group and a dimethylamine group attached to a propane backbone. The “dihydrochloride” indicates that it is a salt with two chloride ions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminooxy compounds are generally synthesized through oximation reactions, which involve the reaction of an aminooxy moiety with a carbonyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminooxy and dimethylamine groups would likely be attached to different carbons on the propane backbone .Chemical Reactions Analysis
Aminooxy compounds are known to undergo oximation reactions with carbonyl groups, forming robust oxime ether linkages . They can also participate in reductive oxyamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aminooxy and dimethylamine groups could influence its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Derivatives
Productive Syntheses of Extended Amines : Research has demonstrated the productive synthesis of extended amines, such as 1-ethynylcyclopropylamine, from simpler amines like 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride. These compounds serve as precursors for further chemical transformations, including the creation of N-Fmoc-protected derivatives for peptide synthesis (Kozhushkov et al., 2010).
Biomedical Applications
Antibacterial Biocides : The modification of silsesquioxanes with amines, akin to 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride, has been explored for antibacterial applications. These compounds, when functionalized onto surfaces, have shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as surface coatings with antimicrobial properties (Chojnowski et al., 2006).
Material Science
Surface Modification for Microfluidics : The application of aminosilanes for the surface modification of poly(dimethylsiloxane) (PDMS) in microfluidic devices underscores the importance of these compounds in creating biofunctional interfaces. Such modifications enable the selective immobilization of proteins or cells, facilitating the development of assays and cell patterning techniques critical in biomedical research (Séguin et al., 2010).
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) : Aminosilanes are utilized in the derivatization of amines for their detection by HPLC with fluorescence detection. This technique allows for the sensitive and selective analysis of amino compounds in complex matrices, including biological and environmental samples, showcasing the versatility of aminosilanes in analytical methodologies (You et al., 2006).
Nanotechnology
Magnetic Nanoparticle Modification : Aminosilanes serve as key agents for the surface functionalization of magnetic nanoparticles, enabling their application in biomedical fields such as drug delivery, diagnostic imaging, and as contrast agents in magnetic resonance imaging. The modification with aminosilanes provides a foundation for further conjugation with therapeutic molecules or targeting ligands, enhancing the nanoparticles' biocompatibility and functionality (Shen et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
O-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)4-3-5-8-6;;/h3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFYPRSPSDJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2918849.png)
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)
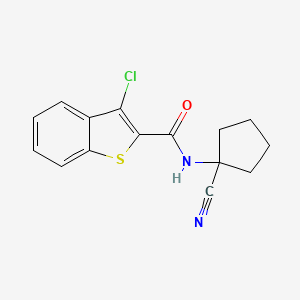
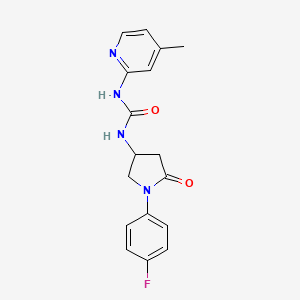
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)
![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)
